Agarose

Descripción general

Descripción

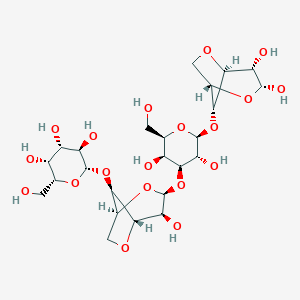

Agarose is a polysaccharide derived from the cell walls of certain species of red algae, primarily from the genera Gelidium and Gracilaria. It is a linear polymer composed of repeating units of agarobiose, which consists of alternating β-D-galactose and 3,6-anhydro-α-L-galactopyranose. This compound is widely used in molecular biology, biochemistry, and biotechnology due to its unique gel-forming properties when dissolved in water and cooled .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Agarose is typically extracted from red algae through a series of steps involving washing, alkali treatment, and extraction with hot water. The process begins with the collection of red algae, which is then washed to remove impurities. The washed algae are treated with an alkali solution to remove agaropectin, leaving behind this compound. The this compound is then extracted with hot water, filtered, and cooled to form a gel. The gel is further purified by repeated freezing and thawing, followed by drying and milling to obtain this compound powder .

Industrial Production Methods: In industrial settings, this compound production involves large-scale extraction processes. The red algae are harvested and subjected to similar washing and alkali treatment steps. The extraction is performed in large vats with controlled temperatures to ensure optimal yield. The extracted this compound is then purified, dried, and packaged for commercial use. Industrial production methods focus on maintaining high purity and consistent quality of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Agarose undergoes various chemical modifications to enhance its properties for specific applications. Common reactions include oxidation, reduction, and substitution. For example, this compound can be oxidized to introduce aldehyde groups, which can then react with amines to form Schiff bases. Reduction reactions can be used to modify the gel strength and melting temperature of this compound .

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used to oxidize this compound, introducing aldehyde groups.

Reduction: Sodium borohydride is used to reduce oxidized this compound, modifying its properties.

Substitution: Various chemical groups can be introduced through substitution reactions to enhance this compound’s functionality

Major Products: The major products formed from these reactions include modified this compound gels with altered mechanical properties, enhanced biocompatibility, and improved performance in specific applications such as drug delivery and tissue engineering .

Aplicaciones Científicas De Investigación

Agarose is extensively used in scientific research due to its versatile properties:

Molecular Biology: this compound gel electrophoresis is a standard technique for separating DNA, RNA, and proteins based on size. .

Biochemistry: this compound is used in chromatography for the purification of biomolecules.

Medicine: this compound hydrogels are used in drug delivery systems and tissue engineering.

Industry: this compound is used in the food industry as a gelling agent and stabilizer.

Mecanismo De Acción

Agarose exerts its effects primarily through its gel-forming properties. When dissolved in water and cooled, this compound molecules form a three-dimensional network held together by hydrogen bonds. This network creates pores that can trap and separate molecules based on size. In electrophoresis, the negatively charged DNA or RNA molecules migrate through the this compound gel towards the positive electrode, with smaller molecules moving faster through the pores .

Comparación Con Compuestos Similares

Agarose is often compared with other polysaccharides and gelling agents:

Agar: Agar is a mixture of this compound and agaropectin.

Polyacrylamide: Polyacrylamide gels are used for separating smaller DNA fragments and proteins.

Carrageenan: Another polysaccharide derived from red algae, carrageenan is used in the food industry for its gelling, thickening, and stabilizing properties.

This compound’s unique combination of gel strength, biocompatibility, and ease of use makes it a preferred choice for many applications in scientific research and industry.

Propiedades

IUPAC Name |

2-[[3-[2-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O19/c25-1-5-9(27)11(29)12(30)22(38-5)41-17-8-4-36-20(17)15(33)24(40-8)43-18-10(28)6(2-26)39-23(14(18)32)42-16-7-3-35-19(16)13(31)21(34)37-7/h5-34H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQHZNBUODTQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Agarose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-36-6 | |

| Record name | Agarose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Agarose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of agarose?

A1: this compound is a linear polymer consisting of repeating units of D-galactose and 3,6-anhydro-L-galactose. While a specific molecular formula is not typically used, the repeating disaccharide unit can be represented as (C12H20O10)n. The molecular weight of this compound varies greatly depending on the source and purification method, typically ranging from 100,000 to 200,000 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A: Fourier-Transform Infrared Spectroscopy (FT-IR) is commonly used to characterize this compound, revealing characteristic peaks corresponding to specific functional groups, such as hydroxyl groups and glycosidic bonds. [, , , ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, can provide detailed structural information on this compound, including the conformation and linkage of sugar residues. [, ]

Q3: How does ionic strength affect the properties of this compound hydrogels?

A: Research has shown that the presence of supporting salts like NaCl and LiCl can significantly impact the mechanical properties of this compound hydrogels. Increased ionic strength generally reduces the immediate elastic response while enhancing the linear stress-strain behavior. This effect is more pronounced with Li+ compared to Na+. []

Q4: How is this compound used in molecular biology research?

A: this compound gel electrophoresis is a cornerstone technique in molecular biology, utilizing this compound gels to separate DNA, RNA, and protein molecules based on size and charge. The porous nature of the gel allows for the movement of molecules under an electric field, enabling their visualization and analysis. [, , , , ]

Q5: Can this compound be used to study chemotaxis in microorganisms?

A: Yes, an this compound-in-plug bridge method has been developed to study chemotaxis in microorganisms like Halobacterium salinarum. This method involves creating an this compound plug containing chemoeffectors and observing the accumulation of microorganisms around the plug using microscopy. []

Q6: What are the applications of this compound in tissue engineering?

A: this compound is highly biocompatible and can be used to create three-dimensional scaffolds for tissue engineering applications. It provides a suitable environment for cell growth and differentiation, supporting the development of various tissues like cartilage. [, , ]

Q7: How is this compound used in phantom studies for medical imaging?

A: this compound loaded with materials like BaSO4 can be used to create phantoms that mimic the properties of human tissues for medical imaging studies involving CT and MRI. These phantoms help evaluate and calibrate imaging techniques. [, ]

Q8: What are the limitations of this compound in drug delivery applications?

A: While this compound is biocompatible and can encapsulate drugs, its slow degradation rate and limited control over drug release kinetics pose challenges for drug delivery applications. []

Q9: Can this compound be used for all types of cells in 3D cell culture?

A: While this compound is suitable for many cell types, its relatively large pore size and lack of cell adhesion motifs might not be ideal for all cell types, especially those requiring strong cell-matrix interactions. [, ]

Q10: How can the properties of this compound be further modified for specific applications?

A: Research focuses on modifying this compound through chemical derivatization or blending with other polymers to fine-tune its properties, such as mechanical strength, degradation rate, and bioactivity, for specific applications. [, , , ]

Q11: What is the potential of this compound in developing sustainable materials?

A: As a natural and biodegradable polymer, this compound holds significant potential for developing sustainable materials in various fields, including packaging, agriculture, and bioremediation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.